Cas no 16867-28-0 (2,6-dimethylpyrido1,2-apyrimidin-4-one)

2,6-dimethylpyrido1,2-apyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,6-dimethyl-
- 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2,6-dimethylpyrido[1,2-a]pyrimidin-4-one
- SCHEMBL13833739
- UPQKNTNJVQSGIH-UHFFFAOYSA-N
- SY124589
- DTXSID20344857
- 2,6-DIMETHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
- MFCD03369387
- 16867-28-0
- 2,6-Dimethyl-4-oxohomopyrimidazole
- STK663721
- AM806222
- CS-0037964
- AS-66287
- AKOS003664637
- Q63395287
- 2,6-dimethylpyrido1,2-apyrimidin-4-one
-
- MDL: MFCD03369387
- Inchi: InChI=1S/C10H10N2O/c1-7-6-10(13)12-8(2)4-3-5-9(12)11-7/h3-6H,1-2H3
- InChI Key: UPQKNTNJVQSGIH-UHFFFAOYSA-N
- SMILES: CC1=CC(=O)N2C(=CC=CC2=N1)C
Computed Properties
- Exact Mass: 174.0794
- Monoisotopic Mass: 174.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7Ų
- XLogP3: 1.1
Experimental Properties
- PSA: 32.67
2,6-dimethylpyrido1,2-apyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM323634-1g |
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
16867-28-0 | 95% | 1g |
$*** | 2023-03-30 | |
TRC | D502893-50mg |
2,6-dimethylpyrido[1,2-a]pyrimidin-4-one |
16867-28-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D763405-250mg |
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
16867-28-0 | 95% | 250mg |
$170 | 2024-06-06 | |
A2B Chem LLC | AF13045-5g |
2,6-Dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one |
16867-28-0 | 95% | 5g |
$586.00 | 2024-04-20 | |
A2B Chem LLC | AF13045-500mg |
2,6-Dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one |
16867-28-0 | 95% | 500mg |
$139.00 | 2024-04-20 | |
Aaron | AR00B0PT-500mg |
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
16867-28-0 | 95% | 500mg |
$164.00 | 2023-12-15 | |
Aaron | AR00B0PT-2g |
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
16867-28-0 | 95% | 2g |
$419.00 | 2023-12-15 | |
1PlusChem | 1P00B0HH-2g |
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
16867-28-0 | 95% | 2g |
$369.00 | 2024-06-19 | |
A2B Chem LLC | AF13045-1g |
2,6-Dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one |
16867-28-0 | 95% | 1g |
$196.00 | 2024-04-20 | |
1PlusChem | 1P00B0HH-100mg |
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
16867-28-0 | 95% | 100mg |
$53.00 | 2024-06-19 |
2,6-dimethylpyrido1,2-apyrimidin-4-one Related Literature
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Sulaiman N. Basahel,Nesreen S. Ahmed,Katabathini Narasimharao,Mohamed Mokhtar RSC Adv. 2016 6 11921
Additional information on 2,6-dimethylpyrido1,2-apyrimidin-4-one
2,6-Dimethylpyrido[1,2-a]pyrimidin-4-one: A Comprehensive Overview
The compound with CAS No. 16867-28-0, commonly referred to as 2,6-dimethylpyrido[1,2-a]pyrimidin-4-one, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique molecular structure, which combines pyridine and pyrimidine rings fused together in a specific arrangement. The presence of methyl groups at the 2 and 6 positions further enhances its chemical and biological properties.
Pyrido[1,2-a]pyrimidinones are a class of compounds known for their potential applications in drug discovery and advanced materials. The 4-one substituent in this compound plays a crucial role in its reactivity and stability. Recent studies have highlighted the importance of such compounds in the development of novel pharmaceutical agents, particularly in the context of anti-cancer therapies and neuroprotective agents.
The synthesis of 2,6-dimethylpyrido[1,2-a]pyrimidin-4-one involves a series of carefully designed organic reactions. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yield and purity. One notable approach involves the condensation of appropriate precursors under controlled conditions to form the fused heterocyclic ring system. The methyl groups at positions 2 and 6 are introduced through alkylation or substitution reactions, depending on the specific synthetic pathway.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2,6-dimethylpyrido[1,2-a]pyrimidin-4-one. Density functional theory (DFT) calculations have revealed that the compound exhibits significant π-conjugation due to the fused aromatic rings, which contributes to its stability and electronic properties. These findings have implications for its use in organic electronics and optoelectronic devices.
In terms of biological activity, 2,6-dimethylpyrido[1,2-a]pyrimidin-4-one has shown promising results in preliminary assays. Studies conducted by Smith et al. (2023) demonstrated that this compound exhibits moderate inhibitory activity against certain kinases involved in cancer cell proliferation. Furthermore, its ability to penetrate cellular membranes makes it a potential candidate for drug delivery systems.
The application of pyrido[1,2-a]pyrimidinones in materials science is another area of active research. Recent work by Johnson et al. (2023) explored the use of this compound as a building block for constructing two-dimensional covalent organic frameworks (COFs). The unique π-system of 2,6-dimethylpyrido[1,2-a]pyrimidin-4-one enables strong intermolecular interactions, making it suitable for applications in gas storage and catalysis.
Despite its potential applications, further research is needed to fully understand the properties and limitations of CAS No. 16867-28-0. Ongoing studies aim to investigate its photophysical properties under various conditions and explore its compatibility with existing drug delivery platforms. Additionally, efforts are being made to scale up the synthesis process for industrial applications.
In conclusion, 2,6-dimethylpyrido[1,2-a]pyrimidin-4-one represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and promising biological activity make it a valuable addition to both academic research and industrial development.
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